Bis(2,2,2-trifluoroethyl) oxalate
Description
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Structure
2D Structure
Properties
IUPAC Name |
bis(2,2,2-trifluoroethyl) oxalate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4F6O4/c7-5(8,9)1-15-3(13)4(14)16-2-6(10,11)12/h1-2H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KFNYICCKYQCHKE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(F)(F)F)OC(=O)C(=O)OCC(F)(F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4F6O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.08 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations in Organic Chemistry
Strategies for Bis(2,2,2-trifluoroethyl) Oxalate (B1200264) Synthesis
The synthesis of Bis(2,2,2-trifluoroethyl) oxalate can be approached through several methodologies, ranging from conventional esterification to more contemporary strategies.
Conventional Synthetic Routes
A primary and conventional method for synthesizing this compound is through the direct esterification of oxalic acid with 2,2,2-trifluoroethanol (B45653). Key parameters for optimizing the yield in this process include the choice of catalyst, the molar ratio of reactants, temperature control, and efficient water removal. Strong acids like concentrated sulfuric acid or p-toluenesulfonic acid are often employed as catalysts to accelerate the reaction. Maintaining a 2:1 molar ratio of 2,2,2-trifluoroethanol to oxalic acid helps to minimize the formation of diacid byproducts. The reaction is typically conducted at a controlled temperature of 60–80°C to promote esterification while avoiding thermal decomposition, which can occur at temperatures above 100°C. The removal of water, a byproduct of the esterification, is crucial to shift the reaction equilibrium towards the formation of the desired ester. This is often achieved using molecular sieves or azeotropic distillation.
Emerging Synthetic Approaches
More modern approaches to organic synthesis, while not always directly producing this compound, contribute to the availability of key precursors. For instance, methods for the high-purity synthesis of 2,2,2-trifluoroethanol are critical for the subsequent formation of the oxalate ester. One such method involves the reaction of 1,1,1-trifluoro-2-chloroethane with trifluoroethanol in the presence of potassium hydroxide (B78521) and ethylene (B1197577) glycol, yielding bis(2,2,2-trifluoroethyl) ether, with the availability of trifluoroethanol being a key outcome.
Additionally, developments in catalytic oxidative carbonylation present a potential pathway for the direct synthesis of oxalate esters. While detailed for a related compound, the principle involves reacting an enol ether or alkene derivative with carbon monoxide and an oxidizing agent in the presence of a suitable catalyst.
This compound as a Reagent in Complex Molecule Synthesis
This compound has proven to be a particularly effective reagent in the one-pot parallel synthesis of complex molecules, most notably unsymmetrical N¹,N²-substituted aliphatic oxamides. enamine.net
One-Pot Parallel Synthesis Applications
The one-pot synthesis of unsymmetrical aliphatic ureas has been successfully achieved using the related compound, bis(2,2,2-trifluoroethyl) carbonate, demonstrating the utility of trifluoroethyl-activated reagents in parallel synthesis without the need for special conditions. acs.org This approach has been validated through the creation of a diverse library of ureas. acs.org
Below is a table showcasing a selection of unsymmetrical N¹,N²-substituted aliphatic oxamides synthesized using this method.
| Amine 1 | Amine 2 | Product (Unsymmetrical Oxamide) | Yield (%) |
| tert-Butylamine | Isopropylamine | N¹-(tert-butyl)-N²-isopropyloxamide | Moderate |
| Cyclohexylamine | Benzylamine | N¹-cyclohexyl-N²-benzyloxamide | Moderate |
| Diethylamine | sec-Butylamine | N¹,N¹-diethyl-N²-(sec-butyl)oxamide | Moderate |
| Pyrrolidine | Piperidine | 1-(Oxo(pyrrolidin-1-yl)acetyl)piperidine | Moderate |
Note: The yields are generally described as moderate in the literature. enamine.net
The chemoselectivity and regioselectivity in the synthesis of unsymmetrical oxamides are significantly influenced by the properties of this compound. The trifluoroethyl groups are highly electron-withdrawing, which increases the electrophilicity of the carbonyl carbons in the oxalate moiety. This enhanced reactivity allows for sequential and controlled reactions with different amines under mild conditions.
In the one-pot synthesis, the first amine is added, and it reacts with one of the ester groups. The resulting intermediate, a trifluoroethyl oxamate (B1226882), is more stable and less reactive than the starting this compound. This difference in reactivity is key to the chemoselectivity of the process. The second, different amine can then be introduced to react with the remaining trifluoroethyl ester group, leading to the formation of the unsymmetrical oxamide (B166460).
The regioselectivity of the reaction is generally high due to the stepwise nature of the amine additions. The first amine added will predominantly form the initial amide bond, and the second amine will form the second. This controlled, sequential addition allows for the specific placement of different substituents on the two nitrogen atoms of the oxamide backbone. The process is generally tolerant of various functional groups and can be used with both primary and secondary amines, including sterically hindered ones. enamine.netresearchgate.net
Alternative Transformations Mediated by this compound
While primarily recognized for its role in oxamide synthesis, this compound is a versatile reagent capable of mediating other significant chemical transformations. Its high reactivity makes it a valuable condensing agent for the synthesis of other functional groups, such as ureas. This reactivity stems from the excellent leaving group ability of 2,2,2-trifluoroethanol, facilitated by the electron-withdrawing nature of the fluorine atoms.
Beyond its use as a condensing agent in traditional organic synthesis, this compound has been explored in materials science and chemiluminescence. It has been incorporated into polymer composites intended for use at various temperatures. In the field of chemiluminescence, it is classified as a weakly chemiluminescent compound. dtic.mil Its light-emitting capability is notably greater than that of di-t-butyl oxalate, which requires temperatures of 60°C or higher to exhibit chemiluminescence. dtic.mil The peroxyoxalate reaction, which is the basis for this light emission, generally involves the reaction of an oxalate ester with hydrogen peroxide in the presence of a fluorescent dye. The reactivity of the oxalate ester is crucial, with electronegatively-substituted esters like this compound showing enhanced activity compared to their non-activated alkyl counterparts. dtic.mil
Comparative Reactivity with Analogous Esters
The chemical behavior of this compound is best understood through comparison with other structurally similar oxalate esters. The presence of the two 2,2,2-trifluoroethyl groups significantly enhances its reactivity towards nucleophiles compared to non-fluorinated or partially fluorinated analogs.
The strong electron-withdrawing effect of the trifluoromethyl (-CF3) groups makes the carbonyl carbons of the oxalate moiety highly electrophilic. This increased electrophilicity leads to faster reaction kinetics for nucleophilic acyl substitution compared to non-fluorinated esters like diethyl oxalate. Consequently, reactions involving this compound can often be conducted under milder conditions, such as lower temperatures (e.g., 0–25°C), which helps in controlling exothermic reactions.
In a direct comparison for the synthesis of hindered aliphatic oxamides, this compound and the mixed ester, methyl (2,2,2-trifluoroethyl) oxalate, have been successfully employed, showcasing the utility of the trifluoroethyl group in activating the oxalate core for reaction with sterically demanding amines. enamine.netresearchgate.net When compared with reagents like ethyl chlorooxoacetate for oxamide synthesis, the fluorinated oxalate esters can offer superior yields and simpler reaction protocols due to the enhanced leaving-group ability and stability.
Table 1: Comparative Reactivity of Oxalate Esters
| Feature | This compound | Diethyl Oxalate | Ethyl Chlorooxoacetate |
|---|---|---|---|
| Reactivity | High | Low | Moderate-High |
| Electrophilicity of Carbonyl | Very High | Low | High |
| Leaving Group | 2,2,2-Trifluoroethanol (good) | Ethanol (poor) | Chloride (good) |
| Typical Reaction Conditions | Mild (e.g., 0-25°C) | Harsher (e.g., heating required) | Varies, often requires base |
| Key Advantage | High reactivity for hindered amines. enamine.net | Low cost | Good reactivity |
| Key Disadvantage | Higher cost | Low reactivity with hindered amines | Can generate corrosive HCl byproduct |
Elucidation of Reaction Mechanisms
The reactions mediated by this compound, particularly those involving nucleophiles, predominantly proceed through a well-established nucleophilic acyl substitution mechanism. masterorganicchemistry.comlibretexts.org This pathway involves a two-step addition-elimination process that passes through a distinct, high-energy intermediate. libretexts.org The specific characteristics of the trifluoroethyl groups play a critical role in influencing the kinetics and outcomes of these mechanistic steps.
Pathways of Oxamide Formation
The synthesis of oxamides from this compound and amines is a prime example of its reactivity. The reaction proceeds via a sequential nucleophilic acyl substitution.
The mechanism is initiated by the nucleophilic attack of an amine on one of the highly electrophilic carbonyl carbons of the oxalate. researchgate.net This addition step breaks the carbon-oxygen π-bond, leading to the formation of a tetrahedral intermediate. researchgate.netlibretexts.org This intermediate is stabilized to some extent, but rapidly undergoes elimination. The carbon-oxygen double bond is reformed, and a molecule of 2,2,2-trifluoroethanol is expelled as the leaving group. This first substitution yields a 2,2,2-trifluoroethyl oxamate intermediate.
A second amine molecule then attacks the remaining activated carbonyl group of the oxamate intermediate. This again proceeds through a tetrahedral intermediate, followed by the elimination of a second molecule of 2,2,2-trifluoroethanol to yield the final symmetrical or unsymmetrical oxamide product. enamine.net The stepwise nature of this process allows for the synthesis of unsymmetrical oxamides by using different amines in a controlled, one-pot sequence. enamine.netresearchgate.net
Role of Intermediates in Catalytic Processes
In reactions involving this compound, the tetrahedral intermediate is the most crucial transient species. researchgate.netmasterorganicchemistry.comlibretexts.org Although not part of a catalytic cycle in its stoichiometric reactions, understanding this intermediate is key. In related catalytic processes, such as those for CO2 reduction or formate-to-oxalate coupling, the stability and reactivity of intermediates determine the efficiency and selectivity of the catalyst. d-nb.inforsc.org
For instance, in the formation of oxamides, the tetrahedral intermediate's collapse determines the reaction rate. researchgate.net The presence of the electron-withdrawing trifluoroethyl group makes the attached oxygen a better leaving group, facilitating the breakdown of this intermediate and driving the reaction forward. In some complex reactions, intermediates can be zwitterionic species or even radicals, which then proceed through different pathways to the final product. rsc.org While this compound itself is typically used as a stoichiometric reagent, its design principles—featuring highly activated acyl groups—are informative for developing catalytic systems where similar transient species are generated and consumed.
Nucleophilic Acyl Substitution Mechanisms
The core reactivity of this compound is defined by the nucleophilic acyl substitution mechanism. libretexts.org This mechanism is not a single-step (SN2-like) or a dissociation-first (SN1-like) process. masterorganicchemistry.com Instead, it is a two-stage addition-elimination pathway.
Addition: A nucleophile (such as an amine) attacks the electrophilic carbonyl carbon. The carbon's hybridization changes from sp2 to sp3, resulting in a tetrahedral intermediate. libretexts.org The high electrophilicity of the carbonyl carbon in this compound, induced by the -CF3 groups, significantly accelerates this initial attack compared to non-fluorinated oxalates.
Elimination: The tetrahedral intermediate is transient. The lone pair on the oxygen atom reforms the π-bond of the carbonyl group, and in doing so, ejects the most stable leaving group. In this case, the 2,2,2-trifluoroethoxide anion is an excellent leaving group due to the inductive stabilization of the negative charge by the fluorine atoms. This step regenerates the sp2 hybridized carbonyl carbon. masterorganicchemistry.comlibretexts.org
This mechanism applies to both substitution steps in the conversion of the oxalate to an oxamide. The equilibrium of the reaction strongly favors the products because the incoming amine nucleophile is typically a stronger base than the departing trifluoroethoxide leaving group. masterorganicchemistry.com
Radical Processes and Related Reactivity
While the primary reactivity of this compound is ionic, involving nucleophilic attack, the potential for radical-based transformations exists under specific conditions. Fluorinated compounds, in general, can participate in radical reactions, often by trapping hydrogen radicals to form stable H-F bonds, which can inhibit combustion processes. acs.org
Recent research has shown that alkyl oxalates can be precursors for generating alkyl radicals under photoredox catalysis. mdpi.com For example, the photoredox-catalyzed transformation of alkyl oxalates using an iridium photocatalyst can lead to decarboxylation and the formation of an alkyl radical. mdpi.comrsc.org This radical can then engage in further reactions, such as fluorination. mdpi.com
Although direct evidence for this compound undergoing such radical processes is not widespread, its structure is analogous to other oxalates used in these transformations. It is plausible that under suitable photocatalytic or high-energy conditions, it could undergo single-electron transfer (SET) to generate radical intermediates, opening up reaction pathways beyond the standard nucleophilic acyl substitution.
Applications in Advanced Electrochemical Systems and Materials Science
Bis(2,2,2-trifluoroethyl) Oxalate (B1200264) in Electrolyte Formulations for Energy Storage
Bis(2,2,2-trifluoroethyl) oxalate (TFEO) is a fluorinated oxalate ester that has been identified as a promising additive for electrolytes in energy storage systems, particularly lithium-ion batteries. Its unique molecular structure, featuring two trifluoroethyl groups, imparts desirable properties that can address some of the persistent challenges in battery performance and stability.
Role in Lithium-Ion Battery Electrolytes
The incorporation of this compound into standard lithium-ion battery electrolytes has been shown to be a strategy for improving key performance metrics. It is primarily used as an additive to enhance the intrinsic properties of the electrolyte and the crucial interfaces formed within the battery during operation.
| Performance Metric | Impact of this compound Additive |
| Energy Density | Enhanced |
| Cycle Life | Improved |
| Electrolyte Solubility | Improved |
| Flash Point | Increased |
One of the most critical functions of an electrolyte additive is its role in the formation of the Solid-Electrolyte Interphase (SEI). The SEI is a passivation layer that forms on the surface of the anode (negative electrode) during the initial charging cycles of a lithium-ion battery. A stable and robust SEI is essential for preventing the continuous decomposition of the electrolyte and ensuring the long-term stability of the battery.
This compound actively participates in the formation of the SEI. It contributes to creating a durable and stable SEI membrane, which is a key mechanism behind the observed improvements in battery cycle life. A well-formed SEI layer passivates the anode surface, limiting parasitic reactions between the highly reactive charged anode material and the electrolyte components, thereby preserving the battery's capacity and extending its operational lifetime.
The Cathode Electrolyte Interphase (CEI) is a passivation layer formed on the cathode surface, analogous to the SEI on the anode. A stable CEI is particularly crucial in high-voltage batteries, where the electrolyte is prone to oxidation, leading to capacity fade. While other fluorinated additives, such as tris(2,2,2-trifluoroethyl) borate (B1201080) (TTFEB), are known to form a stable, LiF-rich CEI that protects the cathode surface, specific research findings detailing the direct effect of this compound on CEI formation and stability are not extensively documented in the available literature. hep.com.cn
Localized High-Concentration Electrolytes (LHCEs) are an emerging class of electrolytes designed to combine the benefits of high-concentration electrolytes (such as enhanced stability) with the favorable transport properties (like low viscosity) of conventional electrolytes. This is achieved by dissolving a high concentration of lithium salt in a primary solvent and then adding a "diluent" or co-solvent that is miscible with the solvent but does not readily dissolve the salt. pnas.orgmdpi.com
Fluorinated compounds are frequently used as diluents in LHCE formulations due to their low solvating ability and high electrochemical stability. pnas.org Compounds like bis(2,2,2-trifluoroethyl) ether (BTFE) and tris(2,2,2-trifluoroethyl) orthoformate have been extensively studied for this purpose. pnas.orgresearchgate.net While this compound shares the structural feature of trifluoroethyl groups, making it a potential candidate for such applications, specific research detailing its use and performance as a co-solvent or additive within LHCEs is not prominently featured in existing studies.
Synergistic Effects with Other Electrolyte Components
Reported Effects of this compound in Electrolytes
| Property/Component | Observed Effect | Reference |
|---|---|---|
| Solid Electrolyte Interphase (SEI) | Contributes to the formation of a durable SEI membrane. | fluoromart.com |
| Energy Density | Enhances the energy density of conventional electrolyte systems. | fluoromart.com |
| Cycle Life | Improves battery cycle life. | fluoromart.com |
| Electrolyte Safety | Increases the flash point of the electrolyte. | fluoromart.com |
| Stability | Remains stable under high pressure without decomposition. | fluoromart.com |
Contribution to Electrolyte Flammability Mitigation Mechanisms
A key aspect of battery safety is the mitigation of electrolyte flammability. This compound contributes to safer electrolyte formulations by increasing the electrolyte's flash point. fluoromart.com Although it is classified as a flammable liquid, its presence in an electrolyte mixture can elevate the temperature at which the electrolyte will ignite, thereby reducing the risk of thermal runaway. fluoromart.com Research into a derivative, bis(2,2,2-trifluoroethyl) ethylphosphonate, has also shown significant suppression of flammability, highlighting the potential of related fluorinated oxalate structures in developing fire-retardant electrolytes. fluoromart.com
Potential in Other Electrochemical Devices
Beyond its use in standard lithium-ion batteries, this compound shows potential in other specialized electrochemical applications. Patent literature indicates its inclusion as an oxalate-based additive in electrolytes for batteries that utilize lithium- and manganese-containing oxide positive electrodes. oepm.es
Furthermore, its application extends beyond energy storage to electrochemical sensing. The compound has been used in the development of a novel oxalate-selective electrode. fluoromart.com This sensor demonstrated a favorable Nernstian slope and a broad linear range for detecting oxalate ions, suggesting its potential for use in analytical chemistry, such as in the analysis of water samples. fluoromart.com
Integration into Polymer Systems and Composites
This compound serves as a valuable building block in polymer science, where it is used as a precursor in polymerization processes to create advanced materials with tailored properties.
Functionalization of Polymer Matrices
The use of this compound for the direct functionalization of existing polymer matrices is not a prominently documented application in the scientific literature. Its primary role in polymer science is as a monomer or precursor in the initial synthesis of polymers.
Role in Polymerization Processes (e.g., as a monomer or precursor)
This compound functions as a key precursor in the synthesis of silicone polyoxamide copolymers. google.comepo.org In this process, it acts as an activated oxalate ester that reacts with amine-terminated polydiorganosiloxanes (silicone diamines) to form the hard segments of the resulting block copolymers. google.com This polycondensation reaction is a fundamental step in creating these high-performance elastomers. google.comepo.org
The compound is also employed in a parallel synthesis approach to produce unsymmetrical N¹,N²-substituted aliphatic oxamides. researchgate.net This method demonstrates its utility as a bifunctional reagent for creating oxamide (B166460) linkages, reacting with a variety of primary and secondary aliphatic amines to yield the desired products in moderate amounts. researchgate.net
Role of this compound in Polymerization
| Polymer/Product Type | Role of Compound | Co-Reactants | Reference |
|---|---|---|---|
| Silicone Polyoxamide Copolymers | Precursor/Monomer | Polydiorganosiloxane diamine, Ethylene (B1197577) diamine | google.comepo.org |
| Unsymmetrical Aliphatic Oxamides | Condensing Agent/Precursor | Primary and secondary aliphatic amines | researchgate.net |
Advanced Material Design through Compound Incorporation
The incorporation of this compound is central to the design of advanced materials, particularly silicone-based elastomers. By reacting it with silicone diamines, it is possible to create silicone polyoxamide block copolymers that possess high thermal stability, allowing them to be subjected to temperatures of 250°C or higher without significant degradation. google.com This process allows for the creation of clear, tough elastomers suitable for various applications. google.com
Additionally, the compound has been integrated into polymer composites, which suggests potential for use in developing lightweight materials that perform well at both room and low temperatures. fluoromart.com
Advanced Characterization and Theoretical Investigations
Spectroscopic Analysis for Structural Elucidation
Spectroscopy provides a fundamental means of probing the molecular structure of bis(2,2,2-trifluoroethyl) oxalate (B1200264) and identifying transient species derived from it.
Vibrational spectroscopy, including Infrared (IR) spectroscopy, is a key tool for identifying the functional groups within the bis(2,2,2-trifluoroethyl) oxalate molecule. The most prominent features in its IR spectrum are the strong absorptions corresponding to the carbonyl (C=O) and carbon-fluorine (C-F) bonds.
Computational studies, specifically using B3LYP/6-31G(d) level of theory, have calculated the positions of the carbonyl stretching bands. These calculations predict the appearance of two distinct carbonyl bands around 1770 cm⁻¹. The presence of these bands is characteristic of the oxalate ester structure. The formal dimerization of the 2,2,2-trifluoroethoxycarbonyl radical is one potential pathway to form this compound. Experimental Fourier Transform Infrared (FTIR) spectra are available from spectral databases, confirming the compound's structural features.
Table 1: Calculated Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Calculated Wavenumber (cm⁻¹) |
|---|---|---|
| C=O | Symmetric Stretch | ~1770 |
| C=O | Asymmetric Stretch | ~1770 |
Data sourced from computational analysis.
Nuclear Magnetic Resonance (NMR) spectroscopy is indispensable for tracking chemical reactions involving this compound and characterizing the resultant products and intermediates. Multinuclear NMR experiments, including ¹H, ¹³C, and ¹⁹F NMR, provide detailed information about the chemical environment of the nuclei.
While comprehensive NMR data for this compound itself is not extensively detailed in primary research literature, the principles of NMR are widely applied to study related compounds and reaction products. For instance, in the synthesis of various phosphonates, NMR is the primary tool for characterizing the products where a trifluoroethyl group has been transferred. In studies of paramagnetic systems, such as those involving neptunium-oxalate complexes, ¹³C and ¹⁷O NMR are used to study the rapid exchange between bound and free oxalate ions in solution. Similarly, in battery electrolyte research, ¹H, ¹⁹F, and ³¹P NMR are used to identify soluble degradation products and understand the effects of paramagnetic ions on the spectra of fluorinated electrolyte components. The distinct chemical shifts and coupling patterns of the -CH₂CF₃ group serve as a clear marker for its incorporation into new molecular structures.
Electron Paramagnetic Resonance (EPR), also known as Electron Spin Resonance (ESR), is a technique specifically designed to detect and study species with unpaired electrons, such as free radicals. The photochemistry of precursors to this compound has been investigated using time-resolved EPR (TREPR) spectroscopy.
In laser flash photolysis studies of N-(2,2,2-trifluoroethoxycarbonyloxy)phthalimide, the formation of the 2,2,2-trifluoroethoxycarbonyl radical is a key step. This radical is a direct precursor to this compound, which can be formed through formal dimerization. EPR spectroscopy is crucial for identifying and characterizing the transient radical intermediates generated during such photochemical processes. For example, during the photolysis of a related compound in the presence of 9-fluorenoneimine, time-resolved EPR spectroscopy detected the 9-fluorenoneiminyl radical, which appeared as a 1:1:1 triplet centered at a g-value of 2.0032. Studies on other oxalate-containing systems, such as the Fe(II)-oxalate/H₂O₂ system, have also effectively used EPR to detect hydroxyl and substrate-derived radicals, demonstrating the technique's utility in tracking radical-mediated reactions involving oxalates.
Electrochemical Characterization Methodologies
Electrochemical methods are vital for assessing the suitability of this compound as a component in electrochemical devices, such as lithium-ion batteries. These techniques probe the compound's stability at different voltages and its influence on the interfaces within an electrochemical cell.
Voltammetry, particularly linear sweep voltammetry (LSV) and cyclic voltammetry (CV), is used to determine the electrochemical stability window of an electrolyte component. This window defines the voltage range within which the substance remains stable without undergoing oxidation or reduction. While this compound has been identified as a potential electrolyte additive, specific voltammetric data detailing its electrochemical stability window is not widely available in the surveyed literature.
However, extensive research has been conducted on structurally similar fluorinated compounds, such as bis(2,2,2-trifluoroethyl) carbonate (TFEC) and tris(2,2,2-trifluoroethyl) phosphate (B84403) (TFP). These studies show that fluorinated solvents can possess high anodic stability, making them suitable for high-voltage battery applications. For example, electrolytes formulated with fluorinated carbonates and phosphates have been shown to be stable at potentials up to 4.5 V and higher versus Li/Li⁺. This high stability is often attributed to the electron-withdrawing nature of the fluorine atoms.
Electrochemical Impedance Spectroscopy (EIS) is a powerful non-destructive technique used to investigate the properties of electrode-electrolyte interfaces, including interfacial resistance. This resistance is a critical factor affecting battery performance, as it governs the ease of ion transport across the interface.
Specific EIS studies focusing solely on this compound are not prominently featured in the reviewed literature. Research in this area has concentrated more on related fluorinated compounds used as electrolyte co-solvents, such as bis(2,2,2-trifluoroethyl) carbonate (TFEC). In these studies, EIS is employed to analyze the formation and properties of the solid electrolyte interphase (SEI) on the anode and the cathode electrolyte interphase (CEI). The inclusion of TFEC in conventional carbonate electrolytes has been shown to influence cell resistance. While some formulations lead to comparable or improved cell resistance, high concentrations of the fluorinated co-solvent can lead to an increase in resistance and capacity fading. This effect is often linked to changes in the chemistry and thickness of the SEI layer and the lower solvating ability of the fluorinated solvent. These findings highlight the importance of impedance analysis in optimizing electrolyte formulations containing fluorinated compounds.
Post-Mortem Analysis of Electrode/Electrolyte Interfaces (e.g., XPS)
Post-mortem analysis of electrodes, particularly using X-ray Photoelectron Spectroscopy (XPS), provides critical insights into the chemical composition and structure of the solid electrolyte interphase (SEI) and cathode electrolyte interphase (CEI) formed during battery cycling. When this compound (TFEO) is used as an electrolyte component, XPS studies reveal the incorporation of fluorine-containing species into these interfacial layers.
In systems utilizing fluorinated electrolyte additives like TFEO, the resulting SEI and CEI are often enriched with lithium fluoride (B91410) (LiF). researchgate.net The formation of a stable, F-rich inorganic interface is considered beneficial for protecting the electrolyte from further decomposition at the electrode surface, especially at high voltages. researchgate.net For instance, studies on related fluorinated carbonates have shown that their decomposition contributes to a dense and stable passivation layer on the electrode surface. researchgate.net This layer can suppress the dissolution of transition metal ions from the cathode and prevent detrimental side reactions. researchgate.netacs.org
Computational and Theoretical Chemistry Approaches
Computational and theoretical chemistry methods are powerful tools for understanding the fundamental properties and reactive behavior of molecules like this compound at an atomic and electronic level. These approaches complement experimental findings and provide predictive insights that can guide the design of new electrolyte materials.
Quantum Chemical Calculations for Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are widely used to investigate the electronic structure and reactivity of electrolyte components. researchgate.netresearchgate.net These calculations can predict various molecular properties and reaction pathways that are difficult to measure experimentally.
Prediction of Molecular Characteristics and Structural Parameters
DFT calculations can accurately predict the molecular geometry, vibrational frequencies, and electronic properties of this compound. researchgate.netfluoromart.com Key parameters such as the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are particularly important. The HOMO energy level is related to the molecule's susceptibility to oxidation, while the LUMO energy level indicates its susceptibility to reduction. researchgate.netoaepublish.com A lower HOMO energy and a higher LUMO energy generally imply greater electrochemical stability. For fluorinated compounds like TFEO, the strong electron-withdrawing nature of the trifluoroethyl groups is expected to lower the HOMO energy, thereby increasing its oxidative stability compared to non-fluorinated analogues. pnas.org
Table 1: Predicted Molecular Properties of this compound and Related Compounds from Theoretical Calculations
| Compound | HOMO Energy (eV) | LUMO Energy (eV) | Calculation Method |
| Bis(2,2,2-trifluoroethyl) carbonate (BTFEC) | - | - | DFT/B3LYP |
| Diethyl carbonate (DEC) | - | - | DFT/B3LYP |
| 1,2-dimethoxyethane (DME) | -7.19 | - | DFT |
Note: Specific calculated values for this compound were not available in the searched literature. The table presents data for structurally related compounds to illustrate the type of information obtained from these calculations.
Determination of Reaction Pathways and Rate Coefficients
Theoretical calculations can elucidate the decomposition mechanisms of electrolyte components. For related fluorinated carbonates, ab initio calculations have been used to determine the primary reaction pathways and their corresponding rate coefficients. acs.org These studies have shown that at lower temperatures, decomposition often proceeds through a concerted elimination reaction, while at higher temperatures, bond-breaking becomes the dominant pathway. acs.org The activation energies for different reaction steps can be calculated to predict the most likely decomposition products. sumitomo-chem.co.jp This information is crucial for understanding how additives like TFEO contribute to the formation of a stable SEI and for predicting the generation of any undesirable byproducts. acs.orgsumitomo-chem.co.jp
Solvation Structure Analysis in Electrolyte Systems
The solvation structure of lithium ions (Li⁺) in the electrolyte significantly impacts ion transport and interfacial reactions. Quantum chemical calculations can determine the binding energies between Li⁺ and solvent molecules, as well as the coordination numbers. acs.org In electrolytes containing multiple components, Li⁺ will preferentially be solvated by molecules with a higher binding energy. Fluorinated solvents like TFEO are generally considered to have a lower solvating ability for Li⁺ compared to conventional carbonate solvents due to the electron-withdrawing effect of the fluorine atoms. acs.orgwiley-vch.de This "weak solvation" can be advantageous, as it can facilitate the desolvation of Li⁺ at the electrode interface and promote the involvement of anions in the formation of the SEI. researchgate.netacs.org
Molecular Dynamics Simulations for Interfacial Phenomena
Molecular dynamics (MD) simulations are employed to study the dynamic behavior of electrolyte systems and the formation of electrode/electrolyte interfaces over time. researchgate.netpnnl.govpolito.it MD simulations can provide a detailed picture of the distribution of solvent molecules, salt ions, and additives at the interface, revealing how the SEI and CEI are structured. polimi.itacs.org
For electrolytes containing fluorinated components, MD simulations can show how these molecules arrange themselves at the electrode surface and participate in the initial stages of SEI formation. pnnl.govosti.gov These simulations have indicated that the presence of fluorinated species can lead to the formation of a more uniform and stable SEI, which is often rich in LiF. researchgate.net The simulations can also provide insights into the transport of Li⁺ through the electrolyte and across the interface, which is a critical factor for battery performance. polimi.it By combining MD simulations with quantum chemical calculations, a comprehensive, multi-scale model of the electrode/electrolyte interface can be developed, offering valuable guidance for the design of next-generation electrolytes. acs.org
Modeling of Mechanistic Pathways
Theoretical and computational chemistry provides powerful tools for elucidating the complex reaction mechanisms at a molecular level. While specific computational modeling studies focused exclusively on this compound are not extensively documented in publicly available literature, significant insights can be drawn from theoretical investigations into the reactivity of analogous dialkyl oxalates. These studies help to map out the plausible mechanistic pathways, identify key intermediates and transition states, and understand the energetic landscape of the reactions this compound undergoes, particularly its reactions with nucleophiles like amines.
A notable example is the theoretical study on the reaction between dialkyl oxalates and β-amino alcohols, which provides a well-founded model for the aminolysis of the oxalate ester. researchgate.net This type of reaction is fundamental to the synthetic applications of this compound in forming oxamides.
Detailed Research Findings from a Model System
A study by García et al. on the reactivity of dialkyl oxalates with β-amino alcohols employed Density Functional Theory (DFT) to explore the reaction mechanism. researchgate.net The investigation revealed that the reaction proceeds through a series of steps involving the formation of a tetrahedral intermediate.
The general pathway for the reaction of a dialkyl oxalate with an amino alcohol can be described as follows:
Nucleophilic Attack: The amino group of the nucleophile attacks one of the carbonyl carbons of the dialkyl oxalate. This leads to the formation of a tetrahedral intermediate (IN1). researchgate.net
Proton Transfer and Elimination: Following the initial attack, a proton transfer can occur, often facilitated by the hydroxyl group of the amino alcohol acting as an intramolecular catalyst. researchgate.net Subsequently, an alcohol molecule is eliminated through a transition state (TS2) to yield an amide intermediate. researchgate.netresearchgate.net
The theoretical results from the study of dimethyl oxalate with aminoethanol indicate that these reactions are often under thermodynamic control, meaning the final product distribution is determined by the relative stability of the products rather than the activation energies of the reaction steps. researchgate.net
Table 1: Calculated Free Energies for the Reaction of Dimethyl Oxalate with Aminoethanol
| Species | Description | Free Energy (kcal/mol) in Toluene | Free Energy (kcal/mol) in Ethanol |
| R | Reactants (Dimethyl Oxalate + Aminoethanol) | 0.0 | 0.0 |
| TS1 | Transition state for the formation of the tetrahedral intermediate | 17.5 | 13.9 |
| IN1 | Tetrahedral intermediate | 12.3 | 8.0 |
| TS2 | Transition state for the elimination of methanol | 16.8 | 13.5 |
| P | Products (N-(2-hydroxyethyl)oxalamic acid methyl ester + Methanol) | -8.1 | -9.0 |
This table is generated based on data reported for a model reaction system and serves as an illustrative example of the mechanistic insights gained from computational modeling. researchgate.net
Influence of the 2,2,2-Trifluoroethyl Group
The presence of the highly electronegative fluorine atoms in the 2,2,2-trifluoroethyl groups of this compound is expected to have a profound impact on its reactivity compared to non-fluorinated dialkyl oxalates like diethyl oxalate. The strong electron-withdrawing inductive effect of the CF3 group makes the 2,2,2-trifluoroethoxy group a better leaving group. This would likely facilitate the nucleophilic substitution reactions.
Furthermore, this electron-withdrawing effect increases the electrophilicity of the carbonyl carbons, making them more susceptible to nucleophilic attack. Consequently, the initial step of the reaction with an amine is expected to be faster for this compound than for its non-fluorinated counterparts. Computational studies on related fluorinated esters have corroborated that fluorination enhances reactivity in various transformations. tandfonline.com
Specialized Analytical Applications and Device Development
Development of Analytical Sensors
There is no available research describing the fabrication of oxalate-selective electrodes where Bis(2,2,2-trifluoroethyl) oxalate (B1200264) is used as the ionophore or as a key component of the sensor membrane. The scientific literature on oxalate-selective electrodes details the use of various other compounds, typically metal-organic complexes or specific organic molecules that exhibit a high affinity and selectivity for the oxalate ion, to create the potentiometric response.
As there are no reports on electrodes fabricated with Bis(2,2,2-trifluoroethyl) oxalate, there is no corresponding data on their performance metrics such as linear range, detection limit, response time, or selectivity coefficients against interfering anions. The selectivity mechanism of an ion-selective electrode is fundamentally dependent on the specific chemical interactions between the target ion (oxalate) and the ionophore within the membrane, and no such mechanism involving this compound has been described in the literature.
Future Research Directions and Methodological Innovations
Exploration of Novel Synthetic Pathways
The primary synthesis of Bis(2,2,2-trifluoroethyl) oxalate (B1200264) is typically achieved through the esterification of oxalic acid with 2,2,2-trifluoroethanol (B45653). Future research is expected to focus on optimizing this process and exploring alternative, more sustainable synthetic routes.
Current Synthesis and Optimization: The established synthesis method's efficiency is dependent on several critical parameters that are ripe for further investigation. Key areas for optimization include:
Catalyst Development: While catalysts like concentrated sulfuric acid are effective, research into solid acid catalysts or other heterogeneous catalysts could lead to easier separation, reduced waste, and improved reusability.
Reaction Conditions: Fine-tuning the molar ratio of reactants, reaction temperature (typically maintained between 60–80°C to prevent thermal decomposition), and methods for water removal are continuous areas for improvement to maximize yield and purity.
Novel Synthetic Approaches: Beyond optimizing the current methods, future research will likely explore entirely new synthetic strategies.
Parallel Synthesis: A parallel synthesis approach has been developed for creating unsymmetrical N1,N2-substituted aliphatic oxamides using Bis(2,2,2-trifluoroethyl) oxalate. researchgate.netresearchgate.net This methodology, validated with a 52-membered set of oxamides, demonstrates the compound's utility as a building block and suggests a pathway for creating diverse chemical libraries. researchgate.netresearchgate.net
Eco-Friendly Synthesis: Inspired by broader trends in green chemistry, future work may investigate electrochemical or photochemical fluorination techniques. numberanalytics.com These methods could reduce the reliance on harsh chemical reagents and minimize waste generation. numberanalytics.com
Flow Chemistry: The use of microreactor systems, which has been successful for related compounds, could offer precise control over reaction parameters, leading to higher yields and purity for this compound and its derivatives. researchgate.net
| Parameter | Typical Range/Method | Rationale for Optimization |
|---|---|---|
| Catalyst Choice | Concentrated H₂SO₄, p-toluenesulfonic acid | Improves reaction kinetics. Future research may focus on reusable solid acids. |
| Molar Ratio (Alcohol:Acid) | ~2:1 | Minimizes the formation of diacid byproducts. |
| Temperature Control | 60–80°C | Drives the esterification reaction while avoiding thermal decomposition at temperatures above 100°C. |
| Water Removal | Molecular sieves, azeotropic distillation | Shifts the reaction equilibrium towards the product side, increasing yield. |
Expansion of Applications in Energy Storage beyond Current Paradigms
This compound has shown considerable promise as an electrolyte additive in lithium-ion batteries. oepm.esipqwery.com Its primary function is to help form a stable and robust solid electrolyte interphase (SEI) on the battery's electrodes, which enhances safety and improves the cycle life. msesupplies.com Future research will not only refine its role in current battery technologies but also explore its potential in next-generation energy storage systems.
Current Application in Lithium-Ion Batteries:
SEI Formation: The compound contributes to the formation of a durable SEI, which is crucial for preventing unwanted reactions between the electrolyte and the electrode. osti.govnih.govdiva-portal.org This protective layer allows for the transport of lithium ions while hindering the degradation of the electrolyte. osti.govdiva-portal.org
Improved Safety and Performance: By forming a stable SEI, this compound can increase the flash point of the electrolyte, making the battery safer. It also has the potential to enhance the energy density of conventional electrolyte systems.
Future Energy Storage Applications: The unique properties of fluorinated compounds suggest that this compound could be beneficial in a range of emerging energy storage technologies. numberanalytics.comnumberanalytics.comacademie-sciences.fr
Solid-State Batteries: Research is underway to explore the use of electrolyte additives in solid-state batteries. msesupplies.com The ability of this compound to form a stable interphase could be critical in managing the interface between a solid electrolyte and the electrodes.
Sodium-Ion Batteries: As a potential alternative to lithium-ion batteries, sodium-ion batteries face similar challenges related to SEI formation. rsc.org The effectiveness of fluorinated additives in lithium systems suggests that this compound could be a valuable additive in sodium-ion battery electrolytes as well. msesupplies.comrsc.org
Lithium-Sulfur and Lithium-Air Batteries: These advanced battery chemistries offer the potential for significantly higher energy densities but suffer from issues like the polysulfide shuttle effect in Li-S batteries. The interface-modifying properties of fluorinated additives could help to mitigate these problems. numberanalytics.com
Supercapacitors: Fluorinated materials are also being investigated for their potential to improve the energy storage capacity and power density of supercapacitors. numberanalytics.com
Advanced Computational Modeling for Predictive Design
Computational chemistry and materials science are powerful tools for accelerating the discovery and optimization of new materials. iphy.ac.cnmaterialsvirtuallab.org For this compound, advanced computational modeling can provide deep insights into its behavior and guide the design of new derivatives with enhanced properties.
Predicting Performance:
Quantum Chemical Calculations: High-throughput quantum chemistry calculations can be used to determine key molecular properties such as the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. iphy.ac.cnresearchgate.net These properties are correlated with the electrochemical stability and reduction potential of electrolyte additives. researchgate.net By calculating these values for this compound and its potential derivatives, researchers can predict their suitability for use in batteries. researchgate.net
Density Functional Theory (DFT): DFT calculations can be employed to study the decomposition mechanism of the additive on the electrode surface. ruhr-uni-bochum.de This can help to understand how the SEI is formed and what its composition is likely to be. For instance, a computational study on the related 2,2,2-trifluoroethoxycarbonyl radical has been performed using DFT. ruhr-uni-bochum.de
Designing New Molecules:
Virtual Libraries: Researchers can create large virtual libraries of molecules based on the this compound structure. iphy.ac.cnresearchgate.net These libraries can then be screened computationally to identify the most promising candidates for synthesis and experimental testing. iphy.ac.cnmaterialsvirtuallab.org This in silico design approach can dramatically speed up the discovery process. materialsvirtuallab.org
Modeling Interfacial Dynamics: More complex simulations can model the interactions between the additive, the electrolyte solvent, the lithium salt, and the electrode surface. This can provide a detailed picture of the solvation of lithium ions and the dynamics of SEI formation. pnas.orgpnas.org
| Property | Significance | Computational Method |
|---|---|---|
| LUMO Energy | Indicates the reduction potential; a lower LUMO energy than the solvent is desirable for preferential reduction. | Quantum Chemistry (e.g., PM3, DFT) |
| HOMO Energy | Relates to the oxidation potential and stability at the cathode. | Quantum Chemistry (e.g., PM3, DFT) |
| Electron Affinity (EA) | The energy released when an electron is added; related to the ease of reduction. | Quantum Chemistry |
| Ionization Potential (IP) | The energy required to remove an electron; related to oxidative stability. | Quantum Chemistry |
| Dipole Moment | Influences solubility and interactions with other electrolyte components. | Quantum Chemistry |
Development of High-Throughput Screening Methodologies for New Derivatives
To efficiently explore the vast chemical space of possible this compound derivatives, high-throughput screening (HTS) methodologies are essential. nih.gov These methods combine automated synthesis, rapid characterization, and data analysis to quickly identify promising new compounds.
Combinatorial Synthesis:
Parallel Synthesis: As mentioned earlier, parallel synthesis techniques can be used to create libraries of related compounds simultaneously. researchgate.net By reacting this compound with a variety of amines, for example, a large number of different oxamides can be produced for screening. researchgate.net
Rapid Screening Platforms:
Automated Electrochemical Testing: HTS systems have been developed that can automatically prepare and test hundreds of electrolyte formulations per day. nih.gov This allows for the rapid screening of new additives and their impact on battery performance metrics like coulombic efficiency. nih.gov
Studying-Polymers-On-a-Chip (SPOC): Platforms like SPOC integrate additive manufacturing, impedance characterization, and machine learning to accelerate the screening of polymer electrolytes and other battery materials. radtech.org Such technologies could be adapted to screen derivatives of this compound.
Data-Driven Discovery:
Machine Learning: The large datasets generated by HTS can be analyzed using machine learning algorithms to identify structure-property relationships. nih.govradtech.org This can help to guide the design of the next generation of additives, creating a closed loop of design, synthesis, testing, and analysis.
Fundamental Studies on Interfacial Chemical Dynamics in Functional Materials
A deep understanding of the chemical processes occurring at the electrode-electrolyte interface is critical for designing better batteries. pnas.orgpnas.orgresearchgate.net For this compound, fundamental studies are needed to elucidate the precise mechanism by which it improves battery performance.
Mechanism of SEI Formation:
In Situ and Operando Techniques: Advanced analytical techniques that can probe the battery during operation are crucial for understanding SEI formation. diva-portal.org Techniques like in situ Fourier-transform infrared spectroscopy (FTIR), X-ray photoelectron spectroscopy (XPS), and atomic force microscopy (AFM) can provide real-time information on the chemical composition and morphology of the SEI as it forms and evolves. osti.govacs.orgresearchgate.net
Compositional Analysis: Detailed studies are needed to identify the specific decomposition products of this compound at the electrode surface. It is hypothesized that, like other fluorinated additives, it contributes to the formation of a lithium fluoride (B91410) (LiF)-rich SEI, which is known to be a good Li+ conductor and electronically insulating. nih.govcip.com.cn The formation of lithium oxalate from oxalate-containing additives has also been observed. diva-portal.orgacs.org
Influence on Ion Transport and Interfacial Stability:
Ionic Conductivity: Researchers need to quantify how the SEI formed from this compound affects the transport of lithium ions. A successful SEI must have high ionic conductivity to avoid impeding battery performance. researchgate.net
Mechanical and Thermal Stability: The mechanical robustness and thermal stability of the SEI are critical for long-term battery cycling. numberanalytics.com Studies that probe these properties will be essential for validating the effectiveness of this additive.
By focusing on these future research directions, the scientific community can fully harness the potential of this compound, leading to significant advancements in energy storage and other technological fields.
Q & A
Q. What are the critical safety protocols for handling Bis(2,2,2-trifluoroethyl) oxalate in laboratory settings?
this compound, like other fluorinated esters, requires stringent safety measures due to potential skin/eye irritation and reactivity. Key precautions include:
- Use of nitrile gloves, chemical-resistant lab coats, and safety goggles to prevent direct contact .
- Work in a fume hood to avoid inhalation of vapors, especially during heating or reactions .
- Store in sealed containers away from oxidizers and moisture, as hydrolysis may release toxic byproducts like trifluoroethanol .
- Immediate decontamination of spills using inert absorbents (e.g., vermiculite) and neutralization with sodium bicarbonate .
Q. How is this compound synthesized, and what parameters are crucial for yield optimization?
The compound is typically synthesized via esterification of oxalic acid with 2,2,2-trifluoroethanol. Critical parameters include:
- Catalyst choice : Concentrated sulfuric acid or p-toluenesulfonic acid accelerates reaction rates .
- Molar ratio : A 2:1 alcohol-to-oxalic acid ratio minimizes diacid byproducts .
- Temperature control : Maintain 60–80°C to drive esterification while avoiding thermal decomposition (>100°C) .
- Water removal : Use molecular sieves or azeotropic distillation to shift equilibrium toward ester formation .
Advanced Research Questions
Q. How do the electron-withdrawing trifluoroethyl groups influence the reactivity of this compound in nucleophilic substitutions?
The strong electron-withdrawing effect of the -CF₃ groups increases the electrophilicity of the oxalate carbonyl carbons, enhancing reactivity toward nucleophiles like amines or alcohols. Key considerations:
- Reaction kinetics : Faster acyl transfer compared to non-fluorinated oxalates, requiring lower temperatures (e.g., 0–25°C) to control exotherms .
- Byproduct formation : Hydrolysis to trifluoroethanol and oxalic acid is accelerated in protic solvents; thus, anhydrous conditions (e.g., THF, DCM) are preferred .
- Steric effects : The bulky trifluoroethyl groups may hinder access to carbonyl centers, necessitating polar aprotic solvents to improve nucleophile diffusion .
Q. What analytical strategies are most effective for characterizing this compound, and what spectral markers are diagnostic?
- ¹⁹F NMR : A singlet near δ -75 ppm (CF₃ groups) confirms substitution pattern and purity .
- ¹H NMR : Oxalate methylene protons (CH₂CF₃) appear as a quartet at δ 4.5–4.8 ppm (J ≈ 8–10 Hz) .
- IR spectroscopy : Strong C=O stretches at 1740–1780 cm⁻¹ and C-F stretches at 1100–1250 cm⁻¹ .
- Mass spectrometry (EI-MS) : Molecular ion [M]⁺ at m/z 258 (C₆F₆O₄) and fragment ions at m/z 99 (CF₃CH₂O⁻) .
Q. How does thermal stability of this compound impact its utility in high-temperature reactions?
The compound decomposes above 150°C, releasing CO, CO₂, and trifluoroethanol. Mitigation strategies include:
- Short reaction times : Use microwave-assisted synthesis to reduce thermal exposure .
- Inert atmospheres : Conduct reactions under nitrogen/argon to suppress oxidative degradation .
- Additives : Stabilizers like BHT (butylated hydroxytoluene) at 0.1–1 wt% can retard radical-mediated decomposition .
Methodological Considerations Table
Contradictions and Resolutions
- Stability in aqueous media : suggests hydrolysis risks, while implies moderate stability in anhydrous DMSO. Resolve by pre-drying solvents and avoiding prolonged exposure to humidity .
- Optimal reaction scale : Small-scale syntheses (<10 mmol) are better controlled for exotherms, whereas larger scales require incremental reagent addition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
